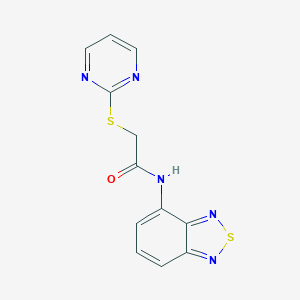![molecular formula C18H14N4O3S2 B269978 N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hybrid molecule that possesses both benzothiazole and oxadiazole moieties, which are known to exhibit various biological activities.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exhibit its biological activities through various mechanisms. For example, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit significant antioxidant activity, which can help prevent oxidative stress-induced damage to cells. In addition, it has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation in various tissues.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it exhibits significant biological activities, which make it a promising candidate for further research. However, there are also some limitations associated with its use in lab experiments. For example, it has been found to exhibit low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential direction is to study its potential use as an antibacterial and antifungal agent. Another potential direction is to study its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it would be interesting to study its potential use as an antioxidant and anti-inflammatory agent in various disease models. Finally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and to identify its potential targets in various biological systems.
Conclusion:
In conclusion, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a promising compound with significant potential applications in various fields. Its synthesis method has been well established, and it exhibits significant biological activities. However, further research is needed to fully understand its mechanism of action and to identify its potential targets in various biological systems.
合成法
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be achieved through a multistep reaction. The first step involves the synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol by reacting 2-methoxyphenyl hydrazine with carbon disulfide and chloroacetic acid. The second step involves the synthesis of 1,3-benzothiazole-2-amine by reacting o-phenylenediamine with carbon disulfide and sulfur. Finally, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is synthesized by reacting 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 1,3-benzothiazole-2-amine with chloroacetic acid.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied extensively for its potential applications in various fields. It has been found to exhibit significant antibacterial, antifungal, and antitumor activities. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied for its potential use as an antioxidant and anti-inflammatory agent.
特性
製品名 |
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C18H14N4O3S2 |
分子量 |
398.5 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-13-8-4-2-6-11(13)16-21-22-18(25-16)26-10-15(23)20-17-19-12-7-3-5-9-14(12)27-17/h2-9H,10H2,1H3,(H,19,20,23) |
InChIキー |
KLTLHNGCEATUJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
正規SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269900.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B269907.png)
![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269912.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269929.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269930.png)